molecular formula C10H7ClN2O B1340393 1-Phenyl-1H-pyrazole-4-carbonyl chloride CAS No. 267641-97-4

1-Phenyl-1H-pyrazole-4-carbonyl chloride

Cat. No.: B1340393
CAS No.: 267641-97-4
M. Wt: 206.63 g/mol
InChI Key: CMUHIEKMPFWFSV-UHFFFAOYSA-N
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Description

1-Phenyl-1H-pyrazole-4-carbonyl chloride is a useful research compound. Its molecular formula is C10H7ClN2O and its molecular weight is 206.63 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Heterocyclic Compounds

1-Phenyl-1H-pyrazole-4-carbonyl chloride is utilized in the synthesis of various heterocyclic compounds. For example, Datterl et al. (2010) describe its use in creating 1H-pyrano[2,3-c:6,5-c]dipyrazol-4(7H)-ones and thiones, highlighting its role in complex chemical syntheses (Datterl, Tröstner, Kucharski, & Holzer, 2010).

Catalysis in Cross-Coupling Reactions

This compound also plays a role in palladium-catalyzed cross-coupling reactions, as reported by Arbačiauskienė et al. (2009). They used 1-Phenyl-1H-pyrazol-3-ol, a related compound, to prepare various 1-phenyl-1H-pyrazole derivatives, showcasing the utility of this chemical class in organic synthesis (Arbačiauskienė, Vilkauskaitė, Eller, Holzer, & Šačkus, 2009).

Ionic Liquid Catalysis

This compound is also integral in the synthesis of novel ionic liquids, which are used as catalysts. Moosavi‐Zare et al. (2013) synthesized an ionic liquid used as a catalyst for the Knoevenagel–Michael reaction, demonstrating the versatility of this compound in catalytic applications (Moosavi‐Zare, Zolfigol, Zarei, Zare, Khakyzadeh, & Hasaninejad, 2013).

Microwave-Assisted Synthesis

Martins et al. (2003) explored the use of this compound in microwave-assisted synthesis. This method offers an environmentally friendly alternative for the production of certain pyrazole derivatives, highlighting the compound's role in greener chemistry practices (Martins, Pereira, Beck, Machado, Moura, Teixeira, Bonacorso, & Zanatta, 2003).

Synthesis of Functionalized Pyrazoles

Functionalized pyrazoles are synthesized using this compound as a starting material. Grotjahn et al. (2002) demonstrated the synthesis of pyrazoles with functionalized side chains, indicating the compound's utility in creating complex molecular structures (Grotjahn, Van, Combs, Lev, Schneider, Rideout, Meyer, Hernandez, & Mejorado, 2002).

Safety and Hazards

1-Phenyl-1H-pyrazole-4-carbonyl chloride is considered an irritant . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

Properties

IUPAC Name

1-phenylpyrazole-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O/c11-10(14)8-6-12-13(7-8)9-4-2-1-3-5-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMUHIEKMPFWFSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C=N2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 1-Phenyl-1H-pyrazole-4-carbonyl chloride in the synthesis of 1H-Pyrano[2,3-c:6,5-c]dipyrazol-4(7H)-ones?

A1: this compound serves as a crucial building block in the multi-step synthesis of 1H-Pyrano[2,3-c:6,5-c]dipyrazol-4(7H)-ones []. It reacts with 1-substituted 2-pyrazolin-5-ones in the presence of calcium hydroxide and 1,4-dioxane to form intermediate 4-heteroaroylpyrazol-5-ols. These intermediates then undergo cyclization in the presence of K2CO3/DMF to yield the target 1H-pyrano[2,3-c:6,5-c]dipyrazol-4(7H)-ones.

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